molecular formula C11H10N4O B8811450 1-methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one

1-methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one

Cat. No. B8811450
M. Wt: 214.22 g/mol
InChI Key: FTAYNKWBJZCFSL-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

To a suspension of 3-methyl-4,9-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulen-10-one from Example E11.3 (3.01 g, 14.1 mmol) in anhydrous THF (100 ml) at 0° C. was added lithium aluminium hydride (2.13 g, 56.2 mmol), and the resulting suspension was heated at reflux for 18 h, then allowed to cool to room temperature. The mixture was cooled to 0° C., 35% ammonia solution (10 ml) was added dropwise over 15 min and the mixture was stirred at room temperature for 30 min. The resulting suspension was filtered through Celite® filter agent and the filtrate concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 2% methanol:chloroform rising to 5% methanol:chloroform) to yield the title compound (1.60 g, 57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[NH:10][C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[NH:7][C:6](=O)[C:5]=2[CH:4]=[N:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].N>C1COCC1>[CH3:1][N:2]1[C:11]2[NH:10][C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[NH:7][CH2:6][C:5]=2[CH:4]=[N:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=2C(NC3=C(NC12)C=CC=C3)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.13 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluant; 2% methanol:chloroform rising to 5% methanol:chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC=2CNC3=C(NC12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.